9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine
Description
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine (CAS: 66949-81-3) is a halogenated tetrahydroacridine derivative with molecular formula C₁₂H₁₀ClFN. It is structurally characterized by a chloro substituent at position 9 and a fluoro group at position 7 of the acridine ring.
Properties
IUPAC Name |
9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)13/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANWYSQFQHEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, prepared via bromination of anthranilic acid followed by POCl₃-mediated cyclodehydration. A palladium-catalyzed (Pd(PPh₃)₄) coupling with arylacetylenes in the presence of CuI and triethylamine yields the desired bis-alkynylated product. Key optimization parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 72–88 |
| Base | Triethylamine | 72–88 |
| Solvent | Dioxane | 80–88 |
The chemoselectivity for the 2- and 4-positions is attributed to steric and electronic effects, with electron-deficient arylacetylenes favoring higher yields.
Photophysical Implications
Alkynyl groups at the 2- and 4-positions extend conjugation, shifting absorption maxima to longer wavelengths (λₐᵦₛ = 350–400 nm). Methoxy-substituted derivatives exhibit strong fluorescence (Φ = 0.45–0.62), making them candidates for organic light-emitting diodes (OLEDs).
Pfitzinger Condensation for Ring Construction
The Pfitzinger reaction offers a route to construct the tetrahydroacridine skeleton from isatin derivatives and cyclic diketones. An improved protocol under acidic conditions achieves high yields of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids, precursors to the target compound.
Synthetic Workflow
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Hydrolysis of Isatin : Isatin (1) is hydrolyzed in aqueous KOH to form the keto-acid intermediate (4).
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Acid-Catalyzed Condensation : The keto-acid reacts with 1,3-cyclohexanedione (5) in the presence of p-TsOH·H₂O, yielding the tetrahydroacridine core (7).
Optimized Conditions :
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pH 2–3 (adjusted with HCl)
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2.0 equivalents of 1,3-cyclohexanedione
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Room temperature, 12-hour reaction time
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | p-TsOH·H₂O | 87 |
| 2 | H₂SO₄ | 65 |
| 3 | No catalyst | <10 |
The acidic conditions prevent resinification byproducts common in basic media.
Substrate Scope
The method accommodates substituted isatins, though electron-withdrawing groups (e.g., NO₂) reduce solubility and yield. Representative examples include:
| Isatin Substituent | Product Yield (%) |
|---|---|
| 5-Methyl | 63 |
| 5-Fluoro | 51 |
| 5-Chloro | 40 |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Halogenation (EAS) | Simple, scalable | Limited regiocontrol | 50–70 |
| Sonogashira Coupling | Enables π-extension, high yields | Requires Pd catalysts, costly ligands | 72–88 |
| Pfitzinger Condensation | Atom-economical, one-pot synthesis | Narrow substrate scope | 40–87 |
The Sonogashira method is preferred for functionalized derivatives, while Pfitzinger condensation excels in constructing the core skeleton .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The chloro and fluoro substituents direct EAS reactions through electronic and steric effects:
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Chlorine : Acts as an ortho/para-directing group due to its +M effect but deactivates the ring via -I effects.
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Fluorine : Stronger -I effect reduces ring electron density, making substitution challenging but still directing meta to itself.
Key Observations :
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Nitration and sulfonation occur preferentially at positions activated by chlorine (ortho/para to Cl) rather than fluorine .
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Bromination under mild conditions yields 2,4-dibromo derivatives when both halogens are present .
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine substituent participates in palladium-catalyzed coupling reactions. Fluorine typically remains inert under these conditions due to strong C–F bonds.
Sonogashira Coupling
A double Sonogashira reaction with arylacetylenes produces π-extended derivatives (Table 1) :
| Entry | Arylacetylene Substituent | Yield (%) | λₑₘ (nm) |
|---|---|---|---|
| 4a | Phenyl | 85 | 450 |
| 4b | 4-Methylphenyl | 88 | 455 |
| 4g | 4-Methoxyphenyl | 93 | 465 |
Conditions : Pd(PPh₃)₄ (0.6 mol%), CuI (1.2 mol%), DIPEA, 80°C, 3 h.
Mechanism : Oxidative addition of C–Cl to Pd(0), followed by transmetallation with acetylide .
Coordination Chemistry
The nitrogen atom in the acridine core facilitates coordination with transition metals.
Platinum(II) Complex Formation
Reaction with cis-PtCl₂(DMSO)₂ yields a dichloro-dimethyl sulfoxide platinum complex (Fig. 1) :
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Molecular Formula : C₁₅H₁₈Cl₃NOPtS
-
Synthetic Protocol :
Application : The complex shows targeted antitumor activity in hepatocellular carcinoma models .
Nucleophilic Aromatic Substitution (NAS)
Chlorine undergoes NAS more readily than fluorine:
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Amination : Reacts with primary amines (e.g., benzylamine) at 120°C to form 9-amino derivatives .
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Methoxylation : K₂CO₃/MeOH at reflux replaces Cl with OMe, yielding 9-methoxy analogs .
Kinetic Note : Fluorine substitution reduces NAS rates at adjacent positions due to electron withdrawal .
Functionalization via Halogen Reactivity
The differential reactivity of Cl and F enables selective modifications:
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Hydrodehalogenation : Pd/C-mediated H₂ reduction removes Cl preferentially, retaining F .
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Grignard Addition : Mg insertion occurs at the chloro-substituted ring, forming organomagnesium intermediates for further alkylation .
Photophysical Transformations
Extended conjugation via cross-coupling enhances fluorescence properties:
Scientific Research Applications
Medicinal Chemistry
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine has garnered attention for its potential therapeutic properties:
- Anticholinesterase Activity : Compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is critical for treating Alzheimer's disease. Preliminary studies suggest that this compound may also exhibit potent AChE inhibition.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| Donepezil | 6.21 ± 0.52 | AChE |
| Galantamine | 34.1 | BuChE |
- Anticancer Activity : The compound has been investigated for its anticancer properties. Similar tetrahydroacridine derivatives have shown promising results against various cancer cell lines. For instance, studies indicated that derivatives with acridine structures exhibit cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF-7) .
Coordination Chemistry
This compound can form coordination complexes with metal salts. These complexes are of interest in drug development due to their potential to enhance the bioavailability and efficacy of therapeutic agents .
Material Science
In industrial applications, this compound can be utilized in developing dyes and pigments due to its distinctive chemical properties derived from halogen substitutions .
Anticholinesterase Activity Study
In a comparative study assessing various tetrahydroacridine derivatives for their AChE inhibitory activities, this compound was evaluated alongside known inhibitors like Donepezil. The preliminary findings indicated a competitive profile that warrants further investigation.
Anticancer Activity Evaluation
Research involving the synthesis of tetrahydroacridine derivatives with fluorobenzoyl moieties demonstrated high cytotoxic activity against A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of Alzheimer’s disease, the compound may inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies, where it can disrupt DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroacridine Derivatives
Structural and Functional Group Variations
Key analogues and their substituent patterns:
Pharmacological Activity
Enzyme Inhibition Profiles
- Tacrine (THA): AChE IC₅₀: ~100 nM; BuChE IC₅₀: ~30 nM . Limitations: Hepatotoxicity and non-selective inhibition .
7-MEOTA :
- 9-Chloro-8-fluoro-7-methyl-THA: No direct IC₅₀ data provided, but noted for applications in pesticides and materials science due to stability and reactivity.
- Compound 49 (9-amino-6-chloro-THA): BuChE IC₅₀: Comparable to tacrine (~30 nM); selective for BuChE over AChE.
- Fluorine’s small size could allow tighter interactions with catalytic sites.
Selectivity and Toxicity
- 7-MEOTA exhibits negligible hepatotoxicity compared to tacrine, attributed to methoxy substitution reducing metabolic degradation.
- Compound 14c (morpholine derivative): AChE IC₅₀ = 0.972 µM, BuChE IC₅₀ = 0.164 µM, showing dual inhibition but lower potency than tacrine.
- 9-Chloro-7-fluoro-THA : Toxicity data unavailable, but halogenation may alter metabolic pathways, requiring further study.
Biological Activity
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is a derivative of tetrahydroacridine, characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anticholinesterase agent. The unique structural features of this compound enhance its reactivity and biological activity compared to its analogs.
The molecular formula of this compound is C_15H_13ClF_N_2, with a molecular weight of approximately 235.7 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical behavior and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroacridine, including this compound, exhibit promising anticancer properties. For instance, research demonstrated that related compounds reduced the clonogenic ability of A549 lung cancer cells by approximately 72% to 74% . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Anticholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study showed that tetrahydroacridine derivatives can effectively inhibit AChE activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease . The structure-activity relationship indicates that the halogen substituents enhance the binding affinity to the enzyme.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways associated with mitochondrial dysfunction and oxidative stress.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Anticancer Activity | AChE Inhibition | Unique Properties |
|---|---|---|---|
| This compound | High | Moderate | Enhanced reactivity due to halogen substituents |
| 9-Chloro-1,2,3,4-tetrahydroacridine | Moderate | High | Lacks fluorine; established AChE activity |
| 7-Fluoro-1,2,3,4-tetrahydroacridine | Low | Moderate | Potential neuroprotective effects |
Case Studies
Several studies have focused on the synthesis and evaluation of tetrahydroacridine derivatives:
- Study on Lung Adenocarcinoma : A study involving 16 new derivatives showed significant inhibition of human lung adenocarcinoma cell growth . The results indicated a correlation between structural modifications and enhanced biological activity.
- Inhibition Studies : Research on acridine-based compounds demonstrated their potential as dual inhibitors of topoisomerases I and II in cancer cells . These findings support the therapeutic potential of these compounds in oncology.
Q & A
Basic: What conventional synthetic routes are used to prepare 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine?
Methodological Answer:
The compound is synthesized via cyclocondensation of substituted anilines (e.g., p-anisidine) with cyclohexanone derivatives (e.g., ethyl 2-oxocyclohexanecarboxylate) under acidic conditions (HCl in benzene) to form tetrahydroacridones. Subsequent chlorination with POCl₃ introduces the chloro group at position 9. Fluorination at position 7 typically involves electrophilic substitution or halogen exchange reactions. Final purification employs recrystallization or column chromatography .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation.
- Mass spectrometry (ESI/HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related fluorene derivatives .
Basic: What in vitro assays are recommended for initial evaluation of acetylcholinesterase (AChE) inhibition?
Methodological Answer:
Use the Ellman assay:
Incubate AChE with varying concentrations of the compound.
Add acetylthiocholine iodide (substrate) and DTNB (chromogen).
Measure absorbance at 412 nm to quantify thiocholine production.
Calculate IC₅₀ values using nonlinear regression. Compare to tacrine derivatives as positive controls .
Advanced: How can synthetic yields be optimized while reducing toxic byproducts?
Methodological Answer:
- Microwave-assisted synthesis (e.g., 400 W, 250°C) reduces reaction time and byproduct formation via controlled heating .
- Green solvents (e.g., ethanol, water) replace benzene to mitigate toxicity.
- Real-time monitoring (TLC/HPLC) ensures reaction completion, minimizing residual intermediates .
Advanced: How are inhibitory constants (Kᵢ) determined for enzyme targets like AChE?
Methodological Answer:
Apply Lineweaver-Burk analysis:
Measure reaction rates at varying substrate concentrations with/without inhibitor.
Plot 1/velocity vs. 1/[substrate] to identify competitive/non-competitive inhibition.
Calculate Kᵢ using the equation: , where [I] is inhibitor concentration .
Advanced: How to design multitarget ligands for Alzheimer’s disease incorporating this scaffold?
Methodological Answer:
- Hybridization strategies : Conjugate the acridine core with moieties targeting Aβ aggregation (e.g., benzylamine) or BACE1 (e.g., hydrazine).
- Ugi multicomponent reactions introduce structural diversity in one pot, enabling simultaneous modulation of AChE, Aβ, and tau targets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Cross-validate assays : Repeat studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Standardize protocols : Control variables like enzyme source (human vs. recombinant) and buffer conditions.
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .
Advanced: What are the advantages of microwave-assisted synthesis for derivatives?
Methodological Answer:
- Enhanced reaction kinetics : Reduces synthesis time from hours to minutes.
- Improved regioselectivity : Controlled heating minimizes side reactions (e.g., over-chlorination).
- Scalability : Demonstrated in gram-scale preparations of tetrahydroacridines .
Basic: Which structural features enhance bioactivity and reduce toxicity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, F) at positions 7 and 9 improve AChE binding affinity.
- Methoxy substitution (e.g., 7-MEOTA) reduces hepatotoxicity by lowering metabolic oxidation .
Advanced: How to assess blood-brain barrier (BBB) permeability computationally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
